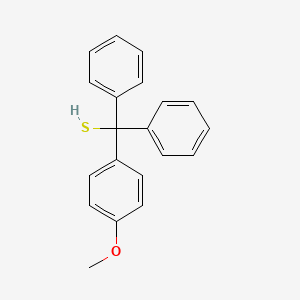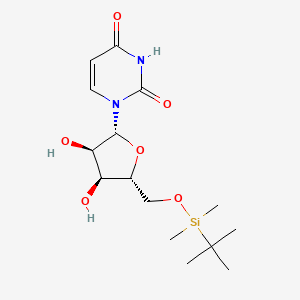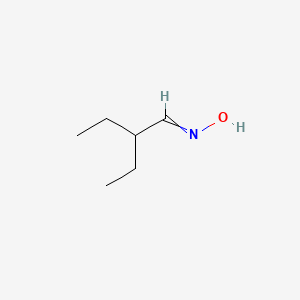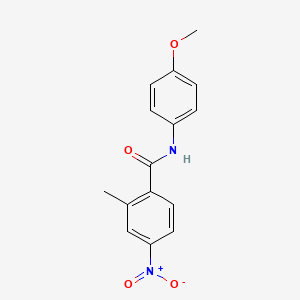
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is a compound with the molecular formula C7H15N5·HCl. This compound belongs to the class of guanidines, which are known for their strong basicity and ability to form stable complexes with various molecules. Guanidines are widely used in pharmaceuticals, biochemistry, and organic synthesis due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride typically involves the reaction of cyclopentylamine with a guanidylating agent. One common method is the reaction of cyclopentylamine with S-methylisothiourea under basic conditions to form the desired guanidine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature. The product is then isolated and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The guanidine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiviral or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with nucleic acids and other biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used as a denaturant in protein studies.
Aminoguanidine: Known for its use as an inhibitor of advanced glycation end-products (AGEs) in diabetes research.
Phenylguanidine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific interactions in biological systems and for developing new synthetic methodologies in organic chemistry.
Eigenschaften
CAS-Nummer |
10243-48-8 |
|---|---|
Molekularformel |
C7H16ClN5 |
Molekulargewicht |
205.69 g/mol |
IUPAC-Name |
2-cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride |
InChI |
InChI=1S/C7H15N5.ClH/c8-6(9)12-7(10)11-5-3-1-2-4-5;/h5H,1-4H2,(H6,8,9,10,11,12);1H |
InChI-Schlüssel |
UPDLIXHNVHSRSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N=C(N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)









